molecular formula C8H7NO2S B1297823 4-(Methylsulfonyl)benzonitrile CAS No. 22821-76-7

4-(Methylsulfonyl)benzonitrile

Cat. No. B1297823
CAS RN: 22821-76-7
M. Wt: 181.21 g/mol
InChI Key: FARXIDYHJAANGP-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzonitrile is a chemical compound that belongs to the class of organic sulfonamides. It is characterized by the presence of a methylsulfonyl group attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of sulfonamide derivatives, which are structurally related to 4-(methylsulfonyl)benzonitrile, has been explored in several studies. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were synthesized through electrochemical oxidation and chemical reactions involving arylsulfinic acids . Another study reported the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which showed potent Class III antiarrhythmic activity . Additionally, a convenient preparation method for 4-(methylsulfonyl)benzoic acid, which shares a similar sulfonamide structure, was developed to reduce costs and environmental impact .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(methylsulfonyl)benzonitrile has been characterized using various spectroscopic and computational techniques. For example, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations . Similarly, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine was elucidated by single-crystal X-ray diffraction, revealing intermolecular and intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds has been investigated in several studies. For instance, a novel cyclic sulfilimine underwent oxidation and ring contraction reactions, demonstrating the diverse reactivity of sulfur-containing heterocycles . The study on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid also highlighted the reactivity of the methylsulfonyl group under nitration and oxidation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations have been used to analyze the properties of these compounds, such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . The synthesis of 4-(methylsulfonyl)benzoic acid demonstrated the importance of optimizing reaction conditions to achieve high purity and yield, which are critical for the physical properties of the final product .

Scientific Research Applications

Synthesis and Characterization

  • 4-(Methylsulfonyl)benzonitrile has been utilized in the practical synthesis of various chemical compounds, such as 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide analogs. These syntheses involve methods like metallation and nucleophilic aromatic substitution, providing insights into regioselectivity and solvent effects on these reactions (Perlow et al., 2007).

Pharmaceutical and Medical Research

  • Research involving 4-(Methylsulfonyl)benzonitrile derivatives has been conducted in medical fields, particularly in the development of compounds that inhibit the Na+/H+ exchanger. This is significant for cardiac ischemia and reperfusion, highlighting its potential as a therapy for acute myocardial infarction (Baumgarth et al., 1997).

Environmental and Material Sciences

  • In environmental science, 4-(Methylsulfonyl)benzonitrile derivatives have been studied in the context of antibiotic drug transformation and degradation under denitrifying conditions. This research is crucial for understanding the behavior of pharmaceuticals in the water cycle (Nödler et al., 2012).
  • The compound has also been used in material science, particularly in the development of proton exchange membranes for fuel cells. These studies involve the synthesis and characterization of polymers like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which are important for fuel cell technology (Sankir et al., 2007).

Safety And Hazards

4-(Methylsulfonyl)benzonitrile is classified as Acute Tox. 4 Oral . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXIDYHJAANGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334214
Record name 4-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzonitrile

CAS RN

22821-76-7
Record name 4-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzonitrile
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Synthesis routes and methods I

Procedure details

4-Methylsulfanyl-benzonitrile (250 mg, 1.68 mmol) was dissolved in 12 mL of HOAc. Potassium permanganate (531 mg, 3.36 mmol) was added as an aqueous solution (7-8 mL). After stirring 30 min at RT, NaHSO3 was added with stirring until the brown color of the solution disappeared. The mixture was concentrated and diluted with water. The precipitate was filtered and dried in vacuo to yield 4-methanesulfonyl-benzonitrile (250 mg, 82%) which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
7.5 (± 0.5) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of oxone (18.42 g, 0.03 mol) in water (70 ml) was added dropwise to the vigorous stirred solution of 4-methylthiobenzonitrile (1.49 g, 0.01 mol) in methanol (50 ml) at 20° C. and stirring was continued for three hours. The reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to finish the title compound (1.3 g, 72.2%), mp 145-149° C. The compound was used with out any purification for the next step. 1H-NMR (CDCl3):δ 3.1 (s, 3H), 7.8-7.9 (d, 2H), 8.08-8.1 (d, 2H).
Name
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
X Creary, AF Sky, G Phillips… - Journal of the American …, 1993 - ACS Publications
Phenylbromodiazirine reacts with thiophenoxide ion in methanol to give benzonitrile, benzamidine, ammonia, and diphenyl disulfide. The reaction is general for arylhalodiazirines, with …
Number of citations: 29 pubs.acs.org
X Long, C Zhang, Y Zhu, Z Yang, W Yuan - Chemical Engineering Journal, 2016 - Elsevier
… [2] reported that NMSBA could be manufactured from the hydrolysis of 2-nitro-4-methylsulfonyl benzonitrile in sulfuric acid solution at room temperature. NMSBA [3], [4] may also be …
Number of citations: 14 www.sciencedirect.com
F Guo, H Liu, X Zhou, X Long - International Journal of Chemical …, 2022 - degruyter.com
In this paper, a heterogeneous catalytic system consisting of Co/Mn/Br/activated carbon is used to catalyze 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) production from the oxidation …
Number of citations: 2 www.degruyter.com
M Laube, C Gassner, SK Sharma… - The Journal of …, 2015 - ACS Publications
A new compound class of diaryl-substituted heterocycles with tricyclic dihydropyrrolo[3,2,1-hi]indole and pyrrolo[3,2,1-hi]indole core structures has been designed and was synthesized …
Number of citations: 24 pubs.acs.org
S Zhang, W Gao, J Shi, J Li, F Li, Y Liang… - Organic Chemistry …, 2022 - pubs.rsc.org
An umpolung addition of dicyanobenzene to α,β-unsaturated alkenes has been developed using an electroreductive strategy. This electrochemical protocol is well compatible with a …
Number of citations: 2 pubs.rsc.org
XW Wang, RX Li, Y Deng, Z Guan, CS Huang, YH He - 2022 - chemrxiv.org
Precisely regulating the chemoselectivity of free radicals and inhibiting their side reactions has always been one of the most difficult challenges in organic chemistry. Based on the full …
Number of citations: 2 chemrxiv.org
N Amri, T Wirth - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones and of sulfoxides to N-cyanosulfoximines has been developed. In total, 69 …
Number of citations: 20 pubs.acs.org
XW Wang, RX Li, Y Deng, MQH Fu… - The Journal of …, 2022 - ACS Publications
Diaryl alcohol moieties are widespread in pharmaceuticals. Existing methods for the synthesis of diaryl alcohols require the use of pre-functionalized benzylic alcohols, aromatic …
Number of citations: 6 pubs.acs.org
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
M Li, L Zi, X Chen - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com

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